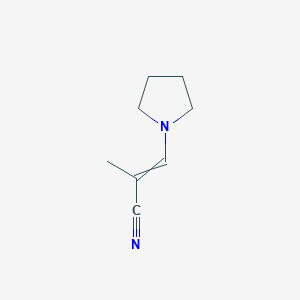
2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile is an organic compound that features a pyrrolidine ring attached to a prop-2-enenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile typically involves the reaction of 2-methyl-3-bromoprop-2-enenitrile with pyrrolidine under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but with a different functional group.
Pyrrolidine: A simpler structure without the nitrile group.
3-Iodopyrroles: Contains an iodine atom, offering different reactivity and applications.
Uniqueness
2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile is unique due to its combination of a pyrrolidine ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
57988-66-6 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-methyl-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H12N2/c1-8(6-9)7-10-4-2-3-5-10/h7H,2-5H2,1H3 |
Clave InChI |
XKAYNXMZBYIECI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN1CCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


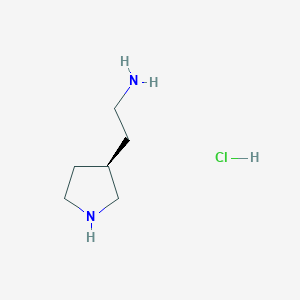
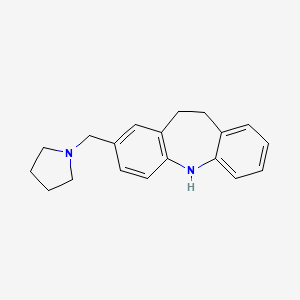



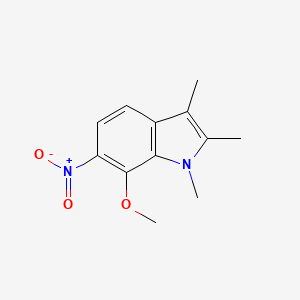
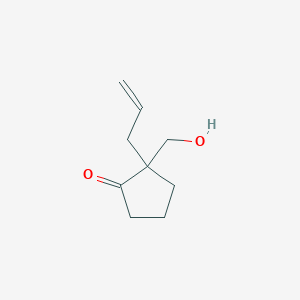
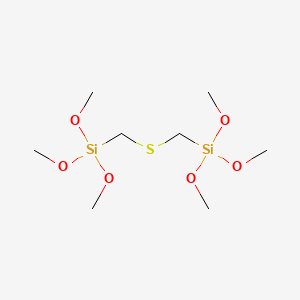
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
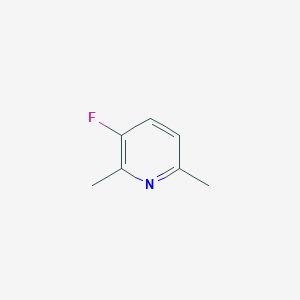
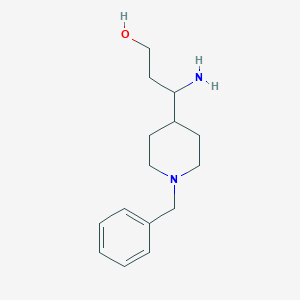
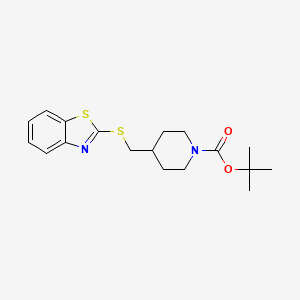

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
